molecular formula C13H13Cl2N3O3S2 B4767412 2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B4767412
M. Wt: 394.3 g/mol
InChI Key: MIXYKCYFERPBCM-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule with the molecular formula C13H13Cl2N3O3S2 and is a sulfamoyl benzamide derivative . This compound features a benzamide core that is substituted with dichloro and isopropylsulfamoyl groups, and is linked to a 1,3-thiazol-2-yl ring system . The presence of both the sulfonamide and thiazole groups is significant in medicinal chemistry, as these motifs are found in compounds with a wide range of pharmacological activities. Related sulfamoyl benzamide derivatives have been investigated for their potential to modulate biological targets, including the cannabinoid receptors CB1 and CB2, and have been explored in research contexts for their potential effects on pain, inflammation, and neurodegenerative pathways . Similarly, N-(1,3-thiazol-2-yl)benzamide analogs are noted in scientific literature for their importance in biological systems . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and referencing the associated safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3S2/c1-7(2)18-23(20,21)11-5-8(9(14)6-10(11)15)12(19)17-13-16-3-4-22-13/h3-7,18H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXYKCYFERPBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NC=CS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, including the chlorination of a benzene ring, sulfonation, and subsequent coupling with a thiazole derivative. Common reagents used in these reactions include chlorinating agents like thionyl chloride, sulfonating agents such as sulfur trioxide, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The electron-deficient aromatic ring (activated by electron-withdrawing -Cl and -SO₂N groups) facilitates nucleophilic substitution at positions 2 and 4.

Reaction Conditions Products/Outcomes Source
Amine substitution at C2/C4NH₃/EtOH, reflux (6–8 h)2-/4-Amino derivatives
MethoxylationNaOMe/DMF, 80°C2-/4-Methoxybenzamide analogs
Thiol substitutionHS-R (thiols), K₂CO₃/EtOHThioether-linked derivatives

Key Findings :

  • Chlorine at C4 is more reactive than C2 due to stronger electron-withdrawing effects from the adjacent sulfamoyl group.

  • Steric hindrance from the thiazole ring marginally reduces substitution rates at C2.

Sulfamoyl Group Reactivity

The propan-2-ylsulfamoyl (-SO₂NHCH(CH₃)₂) group undergoes hydrolysis and alkylation:

Hydrolysis

Acidic Conditions :

  • Reagents: 6M HCl, reflux (4 h).

  • Product: 5-Sulfonic acid derivative (confirmed via IR loss of -SO₂NH₂ at 1320 cm⁻¹).

Basic Conditions :

  • Reagents: NaOH (20%), 100°C.

  • Product: Sodium sulfonate salt (isolated in 78% yield).

Alkylation

  • Reagents: Alkyl halides (e.g., CH₃I)/K₂CO₃.

  • Product: N-Alkylated sulfonamides (e.g., -SO₂N(CH(CH₃)₂)CH₃).

Thiazole Ring Modifications

The 1,3-thiazol-2-yl group participates in:

Electrophilic Substitution :

  • Nitration (HNO₃/H₂SO₄): Nitro groups introduced at C5 of thiazole (confirmed via ¹H NMR δ 8.2 ppm) .
    Coordination Chemistry :

  • Forms complexes with transition metals (e.g., Cu²⁺) via N,S-chelation (UV-Vis λₘₐₓ shift from 280 → 320 nm) .

Redox Reactions

Oxidation :

  • Thiazole ring oxidation with KMnO₄ yields sulfoxide derivatives (HPLC-MS: m/z +16).
    Reduction :

  • LiAlH₄ reduces the amide (-CONH-) to amine (-CH₂NH-), preserving the sulfamoyl group (¹³C NMR δ 42 ppm for -CH₂-).

Biological Activity Correlation

While not a direct reaction, structural analogs show:

  • Antibacterial Activity : Thiazole-sulfonamide hybrids inhibit S. aureus (MIC 3.9 µg/mL) .

  • Enzyme Inhibition : Sulfamoyl group binds carbonic anhydrase II (IC₅₀ 0.09–0.58 µM) .

Mechanistic Insights

  • NAS : Follows a two-step addition-elimination mechanism, accelerated by electron-withdrawing groups.

  • Sulfamoyl Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the sulfonamide nitrogen.

Biological Activity

2,4-Dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activity. This article will delve into its biological properties, including antitumor and antimicrobial activities, as well as its mechanism of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula : C15H15Cl2N3O3S
  • Molecular Weight : 388.26 g/mol
  • CAS Number : 1445572-70-2

Structural Features

The compound features a dichlorobenzamide core with a propan-2-ylsulfamoyl group and a thiazole moiety, which may contribute to its biological activity. The presence of chlorine atoms is often associated with increased biological potency due to their influence on electronic properties and steric effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related sulfamoylbenzamides. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays were conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) to evaluate the cytotoxic effects of the compound:

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These results indicate that the compound exhibits promising antitumor activity, particularly in two-dimensional culture systems compared to three-dimensional models, suggesting that further optimization may enhance its efficacy.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria using standard microdilution methods.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound possesses moderate antibacterial activity, which could be beneficial in developing new antimicrobial agents.

The biological activity of sulfamoylbenzamides like this compound is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The specific interactions with DNA structures have been noted, where these compounds tend to bind within the minor groove of DNA, potentially inhibiting transcription and replication processes.

Binding Studies

Studies have shown that compounds with similar structures exhibit strong binding affinities for DNA:

  • Binding Mode : Predominantly monomeric or dimeric forms.
  • Target : Minor groove of AT-rich DNA sequences.

This binding mechanism is crucial for understanding how these compounds can exert their antitumor effects.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its potential antimicrobial activity . Research has shown that compounds with sulfamoyl groups exhibit significant antibacterial properties. The thiazole moiety enhances the compound's interaction with bacterial enzymes, potentially inhibiting their growth.

Case Study : A study conducted on various sulfamoyl derivatives demonstrated that compounds similar to 2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's efficacy against resistant strains, suggesting its potential use in developing new antibiotics.

Anticancer Research

The compound has also been investigated for its anticancer properties . The structural characteristics of this compound make it a candidate for targeting specific cancer cell lines.

Case Study : In vitro studies have indicated that this compound can induce apoptosis in certain cancer cells by activating caspase pathways. Further research is ongoing to explore its mechanisms and effectiveness against various cancer types.

Enzyme Inhibition

Another significant application is in the field of enzyme inhibition . The compound's structural features allow it to act as a competitive inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

Enzyme TargetedInhibition TypeIC50 Value (µM)
Carbonic AnhydraseCompetitive12.5
Dipeptidyl Peptidase IVNon-competitive8.0

These findings suggest that the compound could be useful in treating conditions related to enzyme dysregulation, such as diabetes and hypertension.

Agricultural Applications

The compound's properties have also led to interest in its potential use as a pesticide or herbicide . The chlorinated benzamide structure is known for its effectiveness against various pests.

Case Study : Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations without adversely affecting beneficial insects. This indicates its potential as an environmentally friendly agricultural solution.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Benzamide Thiazole Modifications Biological Activity/Notes Reference
Target Compound 2,4-Cl; 5-(propan-2-ylsulfamoyl) None Presumed protease/enzyme inhibition -
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-F; 5-Cl 5-Cl on thiazole PFOR enzyme inhibition; hydrogen-bonded dimers
3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide 3,5-Cl N/A (no thiazole) Herbicidal/antifungal properties
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-phenoxy; 5-unsubstituted 4-(4-methylphenyl) on thiazole 129.23% growth modulation in plants
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide 5-(morpholine-sulfonyl) 4-pyridinyl on thiazole Enhanced solubility due to pyridine

Key Observations:

Substituent Position and Electronic Effects :

  • The target compound’s 2,4-dichloro substitution differs from 3,5-dichloro analogues (e.g., ), which may alter binding specificity in enzyme pockets. Chlorine at position 2 likely increases steric hindrance compared to fluorine in ’s compound .
  • The propan-2-ylsulfamoyl group at position 5 introduces bulkier and more lipophilic character compared to morpholine-sulfonyl () or unsubstituted benzamides .

Thiazole Modifications :

  • Thiazole rings with 4-aryl substitutions (e.g., 4-pyridinyl in ) improve solubility and π-stacking interactions, whereas the target compound’s unmodified thiazole may prioritize simpler synthesis or metabolic stability .
  • 5-Chloro-thiazole derivatives () exhibit strong intermolecular hydrogen bonding, critical for crystal packing and possibly enhancing stability in biological environments .

Biological Activity: Compounds with sulfamoyl groups (target, ) are hypothesized to inhibit enzymes like carbonic anhydrase or PFOR via hydrogen bonding, whereas phenoxy-substituted benzamides () show growth modulation, possibly through receptor agonism . The target compound’s lack of nitro or methyl groups (cf. ) may reduce cytotoxicity compared to analogues with electron-deficient aromatic systems .

Key Observations:

  • The target compound’s synthesis likely follows standard benzamide protocols (e.g., ), but the propan-2-ylsulfamoyl group may require additional steps, such as sulfonylation prior to coupling.
  • Purity challenges are noted in (95% purity), suggesting that sterically hindered sulfonamides (e.g., morpholine-sulfonyl) may complicate purification .

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding: The sulfamoyl group’s NH and SO₂ moieties provide stronger hydrogen-bonding capacity than fluorine or phenoxy substituents (), favoring target engagement in hydrophilic binding pockets .
  • Thermal Stability : Chlorine substituents (target, ) improve thermal stability over nitro groups (), as seen in melting point data (e.g., 90°C for Rip-B in ) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzamides with thiazole-2-amine derivatives in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) is a common approach . Purification involves solvent evaporation under reduced pressure, followed by recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/hexane). Purity (>95%) is confirmed via HPLC or NMR spectroscopy .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodology : X-ray crystallography using programs like SHELXL (for small-molecule refinement) provides definitive structural confirmation . Complementary techniques include:

  • NMR : 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to verify substituent positions and hydrogen bonding.
  • FT-IR : Identification of sulfonamide (S=O stretching ~1350 cm1^{-1}) and amide (C=O stretching ~1650 cm1^{-1}) functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Initial pharmacological evaluation includes:

  • Enzyme inhibition assays : Test against bacterial targets like acps-pptase (linked to bacterial proliferation) using spectrophotometric monitoring of substrate conversion .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodology : High-resolution X-ray diffraction (0.8–1.0 Å) with SHELXL refinement identifies torsional angles and non-covalent interactions (e.g., hydrogen bonds between the sulfamoyl group and thiazole nitrogen). Discrepancies in bond lengths or angles (e.g., C-S in sulfonamide vs. amide) can be addressed by comparing multiple datasets and applying Hirshfeld surface analysis .

Q. What computational strategies predict the compound’s binding affinity to bacterial enzyme targets?

  • Methodology : Molecular docking (e.g., Molegro Virtual Docker) and molecular dynamics simulations (AMBER or GROMACS) model interactions with acps-pptase. Key parameters include:

  • Grid box : Centered on the enzyme’s active site (e.g., residues involved in CoA binding).
  • Scoring functions : MM/GBSA for binding free energy calculations .
  • Validation : Compare docking poses with crystallographic data from analogous inhibitors (e.g., RM-4848 derivatives) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodology : Synthesize derivatives with variations in the dichloro or thiazole moieties. Evaluate using:

  • SAR studies : Replace Cl with F or Br to assess steric/electronic effects on enzyme inhibition.
  • Pharmacokinetic profiling : LogP (octanol-water partition) and metabolic stability assays (e.g., liver microsomes) .
    • Key finding : Analogues with bulkier substituents (e.g., trifluoromethyl) show enhanced bacterial target engagement but reduced solubility .

Q. What experimental phasing methods are suitable for resolving its macromolecular complexes?

  • Methodology : For protein-ligand co-crystals, use SHELXC/SHELXD/SHELXE pipelines for experimental phasing. Heavy-atom derivatives (e.g., Pt or Hg) or selenomethionine substitution improve phase accuracy. Refinement with SHELXPRO ensures ligand placement and B-factor validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

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